D-Glucose-1-13C
Overview
Description
D-Glucose-1-13C is a stable isotope-labeled form of glucose . It’s a monosaccharide and an important carbohydrate in biology . It serves a variety of applications, including metabolic tracer studies, fatty acid synthesis, as a minimal media reagent, as starting material, and as an internal standard .
Synthesis Analysis
D-Glucose-1-13C can be used to predict the primary reaction mechanism in pyrolysis of glucose . It has also been used to study C−C bond cleavage mechanism in the conversion of labeled glucose into alkanediols using a Ni−MgO−ZnO catalyst .
Molecular Structure Analysis
The molecular weight of D-Glucose-1-13C is 181.15 g/mol . Its chemical formula is HOCH2(CHOH)4*CHO .
Chemical Reactions Analysis
D-Glucose-1-13C can be used to predict the primary reaction mechanism in pyrolysis of glucose . It has also been used to study C−C bond cleavage mechanism in the conversion of labeled glucose into alkanediols using a Ni−MgO−ZnO catalyst .
Physical And Chemical Properties Analysis
D-Glucose-1-13C is a powder with a molecular weight of 181.15 g/mol . It is stored at room temperature away from light and moisture .
Scientific Research Applications
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13C Metabolic Flux Analysis (13C-MFA)
- Field : Physiological research of neural cells .
- Application : 13C-MFA has emerged as a powerful tool for quantifying in vivo metabolic pathway activity of different biological systems .
- Method : This technology involves the use of isotope labeling models (ILM), isotope pattern measuring techniques, optimization algorithms, and statistical methods .
- Results : It plays an important role in understanding intracellular metabolism and revealing pathophysiology mechanisms .
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Metabolic Enrichment Analysis
- Field : Study of brain metabolic heterogeneity .
- Application : Stable 13C-labeled compounds coupled to mass spectrometric analysis has enabled the characterization of dynamic metabolite partitioning in various experimental conditions .
- Method : This involves feeding murine acute cerebellar slices with 13C-labeled substrates .
- Results : This information is particularly relevant for the study and functional understanding of brain metabolic heterogeneity .
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Metabolic Fate Mapping
- Field : Metabolic research .
- Application : 13C metabolic fluxomics has been applied to a number of important studies in recent years, strongly pushing forward the frontiers of metabolic research .
- Method : Accurately estimating flux within complex metabolic networks requires 13C metabolic fluxomics .
- Results : Flux information deepens our understanding of cell growth and maintenance in response to environmental changes .
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Investigation of Metabolic Processes
- Field : Metabolic research .
- Application : The introduction of safer, non-radioactive, stable 13C isotope-labeled compounds has expanded the range of applications for mapping the metabolic fate of different carbon substrates in brain tissue .
- Method : This involves the use of stable isotope-labeled substrates .
- Results : This methodology has been used to investigate intercellular compartmentalization of metabolic processes in the brain .
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Gut Microbiome-Host Organ Communications
- Field : Microbiome research .
- Application : Gut microbiome metabolites are important modulators of host health and disease . The overall metabolic potential of the gut microbiome and interactions with the host organs have been underexplored .
- Method : Using stable isotope resolved metabolomics (SIRM) in mice orally gavaged with 13C-inulin (a tracer), dynamic enrichment of 13C-metabolites in cecum contents in the amino acids and short-chain fatty acid metabolism pathways was observed .
- Results : Organ-specific and time-dependent 13C metabolite enrichments were observed . Carbons from the gut microbiome were preferably incorporated into choline metabolism and the glutamine-glutamate/GABA cycle in the liver and brain, respectively .
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Investigation of Psychiatric and Neurological Disorders
- Field : Neurological and psychiatric research .
- Application : 13C MRS can be used to investigate several psychiatric and neurological disorders as it directly reflects the real-time production and alterations of key brain metabolites .
- Method : This involves the use of 13C MRS .
- Results : This methodology has been used to highlight the chronology, the technological advancements, and the applications of 13C MRS in various brain diseases .
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Hyperpolarized 13C MRI
- Field : Medical imaging .
- Application : Hyperpolarized 13C MRI/S enables real-time non-invasive assessment of metabolic processes .
- Method : This involves the use of hyperpolarized 13C MRI/S .
- Results : It holds great promise for a diverse range of clinical applications spanning fields like oncology, neurology, and cardiology, with a potential for improving early diagnosis of disease, patient stratification, and therapy response assessment .
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Investigation of Neurotransmission in Diseases
- Field : Neurological and psychiatric research .
- Application : 13C MRS enables the detection of specific neurochemicals and their neuroenergetic correlation with neuronal function .
- Method : This involves the use of 13C MRS and the infusion of 13C-labeled substrates .
- Results : The synergistic outcome of 13C MRS and the infusion of 13C-labeled substrates provide an understanding of neurometabolism and the role of glutamate/gamma-aminobutyric acid (GABA) neurotransmission in diseases, such as Alzheimer’s disease, schizophrenia, and bipolar disorder .
Safety And Hazards
Future Directions
Hyperpolarized 13C MRI, which uses D-Glucose-1-13C, holds great promise for a diverse range of clinical applications spanning fields like oncology, neurology, and cardiology . It has the potential for improving early diagnosis of disease, patient stratification, and therapy response assessment .
Relevant Papers
There are several papers that discuss the use of D-Glucose-1-13C in various applications. For instance, it has been used to predict the primary reaction mechanism in pyrolysis of glucose . It has also been used to study C−C bond cleavage mechanism in the conversion of labeled glucose into alkanediols using a Ni−MgO−ZnO catalyst . More research is being conducted to explore its potential in various fields .
properties
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-USBRANDWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([13CH](O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90484451 | |
Record name | D-Glucose-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90484451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glucose-1-13C | |
CAS RN |
40762-22-9 | |
Record name | D-Glucose-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90484451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.